molecular formula C14H11N2P B14346031 3,5-diphenyl-4H-1,2,4-diazaphosphole CAS No. 93646-66-3

3,5-diphenyl-4H-1,2,4-diazaphosphole

Cat. No.: B14346031
CAS No.: 93646-66-3
M. Wt: 238.22 g/mol
InChI Key: JXBVBXCRGCVHGG-UHFFFAOYSA-N
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Description

3,5-diphenyl-4H-1,2,4-diazaphosphole is a heterocyclic compound that incorporates two nitrogen atoms and one phosphorus atom within a five-membered ring structure. This compound is part of the broader class of diazaphospholes, which are known for their unique chemical properties and reactivity. The presence of both nitrogen and phosphorus atoms in the ring structure imparts distinct electronic characteristics, making this compound a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-4H-1,2,4-diazaphosphole typically involves the reaction of hydrazones with phosphorus trichloride. This method allows for the formation of the diazaphosphole ring through a cyclization process. The reaction is usually carried out under controlled conditions, such as in the presence of a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), to ensure the proper formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-diphenyl-4H-1,2,4-diazaphosphole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted diazaphospholes. These products retain the core diazaphosphole structure but exhibit different chemical properties due to the presence of new functional groups .

Scientific Research Applications

3,5-diphenyl-4H-1,2,4-diazaphosphole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4H-1,2,4-diazaphosphole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The presence of both nitrogen and phosphorus atoms in the ring structure allows for unique electronic interactions, which can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,3-diazaphosphole: Another member of the diazaphosphole family, differing in the position of the nitrogen atoms within the ring.

    4H-1,4,2-diazaphosphole: A related compound with a different arrangement of nitrogen and phosphorus atoms.

    1,2,3,4-triazaphosphole: A compound with an additional nitrogen atom in the ring structure

Uniqueness

3,5-diphenyl-4H-1,2,4-diazaphosphole is unique due to its specific arrangement of nitrogen and phosphorus atoms, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

93646-66-3

Molecular Formula

C14H11N2P

Molecular Weight

238.22 g/mol

IUPAC Name

3,5-diphenyl-4H-1,2,4-diazaphosphole

InChI

InChI=1S/C14H11N2P/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10,17H

InChI Key

JXBVBXCRGCVHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(P2)C3=CC=CC=C3

Origin of Product

United States

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